molecular formula C19H26N2O3 B3196074 tert-butyl 4-(5-methoxy-1H-indol-3-yl)piperidine-1-carboxylate CAS No. 951174-11-1

tert-butyl 4-(5-methoxy-1H-indol-3-yl)piperidine-1-carboxylate

Cat. No.: B3196074
CAS No.: 951174-11-1
M. Wt: 330.4 g/mol
InChI Key: VTNYLHQQIXRGSF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-methoxy-1H-indol-3-yl)piperidine-1-carboxylate is an organic compound that features a piperidine ring and an indole ring, along with a tert-butyl ester group and a carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-methoxy-1H-indol-3-yl)piperidine-1-carboxylate typically involves the reaction of 1H-indole with 1-(tert-butoxycarbonyl)piperidin-4-one. The reaction is carried out under acidic conditions to generate the precursor, which is then hydrolyzed to remove the Boc protecting group, yielding the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable organic synthesis techniques, including the use of commercially available starting materials and efficient reaction protocols to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-methoxy-1H-indol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring .

Scientific Research Applications

Tert-butyl 4-(5-methoxy-1H-indol-3-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl 4-(5-methoxy-1H-indol-3-yl)piperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indole ring can bind to specific sites on these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • Tert-butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 4-(5-methoxy-1H-indol-3-yl)piperidine-1-carboxylate is unique due to the presence of the methoxy group on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

IUPAC Name

tert-butyl 4-(5-methoxy-1H-indol-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-19(2,3)24-18(22)21-9-7-13(8-10-21)16-12-20-17-6-5-14(23-4)11-15(16)17/h5-6,11-13,20H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNYLHQQIXRGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670275
Record name tert-Butyl 4-(5-methoxy-1H-indol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951174-11-1
Record name tert-Butyl 4-(5-methoxy-1H-indol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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